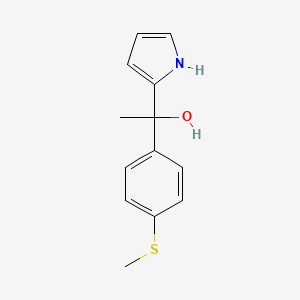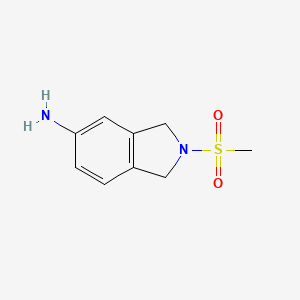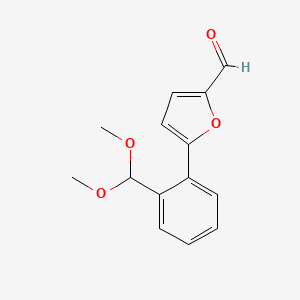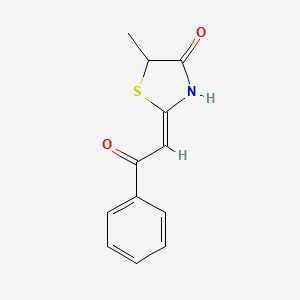
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-phenacylidene-1,3-thiazolidin-4-one with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学的研究の応用
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
作用機序
The mechanism of action of (2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
(2Z)-2-phenacylidene-1,3-thiazolidin-4-one: Lacks the methyl group at the 5-position.
(2E)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one: Geometric isomer with different spatial arrangement.
5-methyl-2-phenacylidene-1,3-thiazolidin-4-one: Without the (2Z) configuration.
Uniqueness
The presence of the (2Z) configuration and the methyl group at the 5-position in (2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties. These structural features may enhance its reactivity and specificity towards certain biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H11NO2S |
|---|---|
分子量 |
233.29 g/mol |
IUPAC名 |
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S/c1-8-12(15)13-11(16-8)7-10(14)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15)/b11-7- |
InChIキー |
GVMZUACWXQYFQP-XFFZJAGNSA-N |
異性体SMILES |
CC1C(=O)N/C(=C/C(=O)C2=CC=CC=C2)/S1 |
正規SMILES |
CC1C(=O)NC(=CC(=O)C2=CC=CC=C2)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


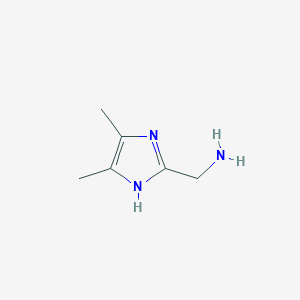
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
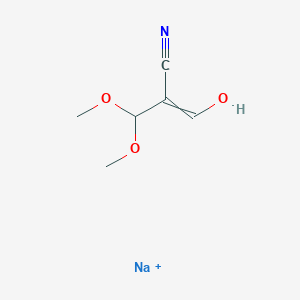
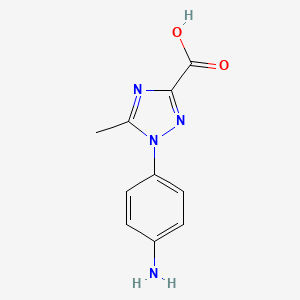
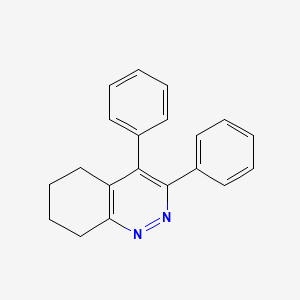
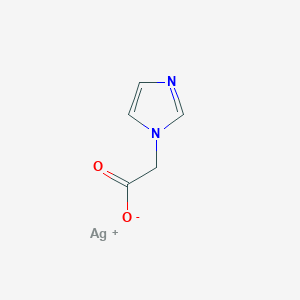
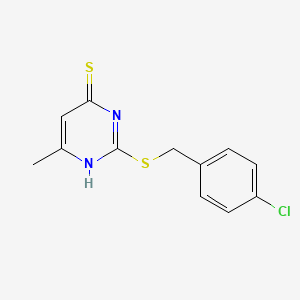
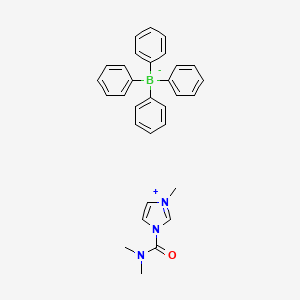
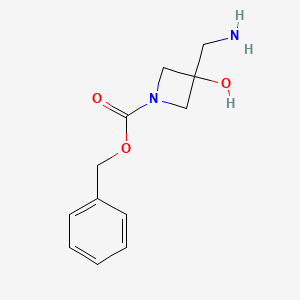
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)
